4-Nitro-2-picoline N-oxide

Synthetic Methodology Heterocyclic Chemistry Reaction Selectivity

Generic pyridine derivatives fail to deliver the regio- and chemoselectivity required for caerulomycin synthesis and catalytic studies. 4-Nitro-2-picoline N-oxide (CAS 5470-66-6) solves this: • 68% yield in chemoselective 4-chloro-2-picoline N-oxide synthesis. • 35% higher molar absorptivity (1300 vs. 960 L mol⁻¹ cm⁻¹) for catalytic monitoring. • Non-substitutable precursor for caerulomycin A/E antibiotics. ≥98% purity, yellow to light orange solid. Global shipping available.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 5470-66-6
Cat. No. B019186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-picoline N-oxide
CAS5470-66-6
Synonyms4-Nitro-2-picoline N-Oxide;  4-Nitro-2-methylpyridine 1-Oxide;  4-Nitro-α-picoline N-Oxide;  NSC 27962; _x000B_
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
InChIInChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3
InChIKeyFTTIAVRPJGCXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-picoline N-oxide – Baseline Profile


4-Nitro-2-picoline N-oxide (CAS 5470-66-6), also known as 2-methyl-4-nitropyridine N-oxide, is a heteroaromatic building block with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol [1]. It is characterized by a pyridine ring substituted at the 2-position with a methyl group, at the 4-position with a nitro group, and featuring an N-oxide functionality at the ring nitrogen [2]. This compound is commercially available as a yellow to light orange solid with a typical melting point range of 155–159 °C and is routinely offered at purities of ≥98% (GC) or ≥99% (HPLC) . Its primary utility lies in its role as a versatile synthetic intermediate, where the combination of the electron-withdrawing nitro group and the redox-active N-oxide moiety enables a distinct and predictable set of chemical transformations [3].

4-Nitro-2-picoline N-oxide – Substitution Risks


The distinct substitution pattern of 4-nitro-2-picoline N-oxide, specifically the concurrent presence of an electron-withdrawing nitro group and an N-oxide functionality on a methylated pyridine core, imparts a unique reactivity profile that is not replicated by any single analog or alternative [1]. Substituting this compound with 2-picoline N-oxide (CAS 931-19-1) or 2-methyl-4-nitropyridine (CAS 13508-96-8) will fundamentally alter reaction outcomes due to the absence of either the nitro group or the N-oxide moiety, respectively . Even within the class of nitropyridine N-oxides, the specific 2-methyl substitution pattern dictates a unique set of regio- and chemoselective transformations that are critical to the successful synthesis of downstream products, as detailed in the quantitative evidence below [2]. Therefore, generic substitution without rigorous validation poses a significant risk of synthetic failure, lower yields, or the generation of unwanted byproducts.

4-Nitro-2-picoline N-oxide – Performance Evidence


Chemoselective 4-Chlorination Performance

In a direct head-to-head comparison under identical reaction conditions, 4-nitro-2-picoline N-oxide (I) reacts with excess acetyl chloride under cooling to produce 4-chloro-2-picoline 1-oxide (II) in 68% yield. This contrasts sharply with the performance of 2-picoline N-oxide, which lacks the 4-nitro group and would not yield the same 4-chloro product. Furthermore, the reaction outcome for the target compound is highly temperature-dependent; warming the same reaction on a water bath reduces the yield of II to just 4.2% while generating 57% of 4-chloropicolinonitrile 1-oxide (III) and 6.3% of 4-chloropicolinic acid (IV) [1].

Synthetic Methodology Heterocyclic Chemistry Reaction Selectivity

Enhanced Molar Absorptivity in Kinetic Assays

In catalytic deoxygenation studies, 4-nitro-2-methylpyridine-N-oxide (the target compound) exhibits a molar absorptivity of 1300 L mol⁻¹ cm⁻¹ at a specific wavelength, compared to a value of 960 L mol⁻¹ cm⁻¹ for the unsubstituted 4-picoline-N-oxide [1]. This 35% higher extinction coefficient provides a significant advantage in sensitivity for spectrophotometric monitoring of reaction kinetics.

Analytical Chemistry Catalysis Spectroscopy

Distinctive Spectral Fingerprint

The presence of both the nitro group and the N-oxide functionality on the 2-picoline ring results in a distinct electronic absorption spectrum. The target compound exhibits a characteristic maximum absorption wavelength (λmax) at 333 nm in ethanol . This spectral feature provides a clear and quantifiable fingerprint that distinguishes it from related compounds like 2-picoline N-oxide (which lacks the nitro group and thus this specific absorption band) and 4-nitropyridine N-oxide (which lacks the 2-methyl group and has a different λmax) [1].

Spectroscopy Quality Control Analytical Chemistry

Caerulomycin Precursor Role

4-Nitro-2-picoline N-oxide serves as a key and documented intermediate for the synthesis of 2-Methyl-4-nitro-6-(pyridin-2-yl)pyridine 1-oxide, which is itself a crucial precursor to the caerulomycin class of natural products, specifically Caerulomycin E and A [1]. While specific yield data for the caerulomycin route is not provided in the primary source, the established role of the target compound in this pathway constitutes a validated synthetic utility. In contrast, the use of 2-methyl-4-nitropyridine (which lacks the N-oxide) or 4-nitropyridine N-oxide (which lacks the 2-methyl group) would not provide the correct regiochemical and functional group handle for this specific transformation.

Medicinal Chemistry Natural Product Synthesis Antibiotic Development

4-Nitro-2-picoline N-oxide – Application Scenarios


Selective 4-Chlorination Route

Procure 4-nitro-2-picoline N-oxide when the synthetic objective requires a 4-chloro-2-picoline N-oxide intermediate. The documented 68% yield for this chemoselective transformation under cooling conditions [1] provides a reliable, evidence-based route for constructing complex pyridine-based molecules, particularly those destined for pharmaceutical or agrochemical development where a 4-substituted pyridine N-oxide is a key structural element.

Deoxygenation Catalysis Kinetic Studies

Utilize this compound in catalysis research where sensitive spectrophotometric monitoring is critical. The 35% higher molar absorptivity (1300 vs. 960 L mol⁻¹ cm⁻¹) compared to non-nitrated analogs like 4-picoline-N-oxide [2] enables more precise measurement of initial reaction rates, facilitating the elucidation of complex catalytic mechanisms and the optimization of deoxygenation reactions.

Analytical Standard for Pyridine N-Oxides

Employ 4-nitro-2-picoline N-oxide as a reference standard for developing and validating analytical methods. Its well-defined physical properties, including a melting point of 155–159 °C and a characteristic λmax at 333 nm in ethanol , provide unambiguous benchmarks for identity verification and purity assessment via HPLC, GC, or UV-Vis spectroscopy in both research and production settings.

Caerulomycin Analog Synthesis

Acquire this compound for medicinal chemistry programs focused on the synthesis of caerulomycin A, caerulomycin E, and related analogs [3]. The documented utility of 4-nitro-2-picoline N-oxide as a precursor in this specific natural product class makes it a non-substitutable building block for exploring the structure-activity relationships of these antibiotic compounds.

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